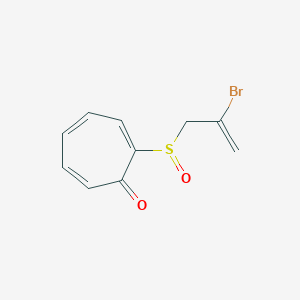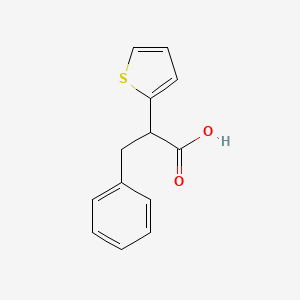
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine is a heterocyclic compound that features both pyrazole and perimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable perimidine precursor in the presence of a catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like glacial acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or perimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or perimidine rings.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: Another pyrazole derivative with similar structural features.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: A compound with a thiazole ring fused to the pyrazole ring.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine is unique due to the presence of both pyrazole and perimidine rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92972-06-0 |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-1H-perimidine |
InChI |
InChI=1S/C16H14N4/c1-10-9-11(2)20(19-10)16-17-13-7-3-5-12-6-4-8-14(18-16)15(12)13/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
ZXCUSKOEQHSVGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC3=CC=CC4=C3C(=CC=C4)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
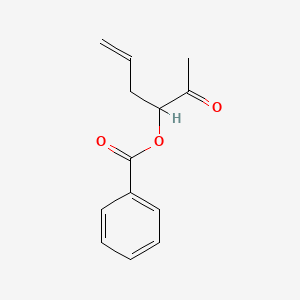
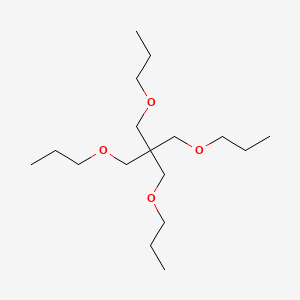
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

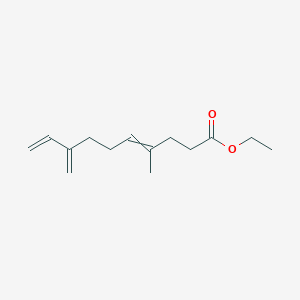
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
